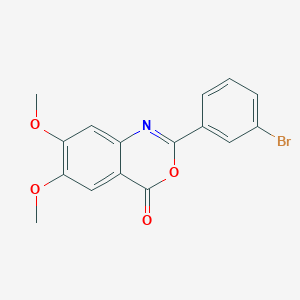![molecular formula C18H23NO5S B303306 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide, also known as MTPEB, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. MTPEB is a small molecule that has shown promise in various scientific research studies due to its unique chemical properties.
作用機序
The mechanism of action of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is not yet fully understood. However, it is believed that 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide acts by inhibiting certain enzymes and proteins that are involved in various cellular processes. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is a small molecule that can easily penetrate cell membranes, which makes it a useful tool for studying cellular processes. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is also stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for scientific research. However, 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide also has some limitations for lab experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has low solubility in water, which can make it difficult to work with in some experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide also has a short half-life, which can make it difficult to study its effects over long periods of time.
将来の方向性
There are several future directions for the study of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. One future direction is the development of new drugs based on the chemical structure of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to explore its potential applications in clinical settings. Another future direction is the study of the mechanism of action of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. Further research is needed to fully understand how 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide interacts with cellular processes and how it produces its biochemical and physiological effects. Finally, future research is needed to explore the potential side effects of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide and to develop strategies for minimizing these side effects in clinical settings.
合成法
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 4-methylphenethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. The synthesis of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been well-documented in the scientific literature, and various modifications to the synthesis method have been explored to optimize the yield and purity of the compound.
科学的研究の応用
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
特性
製品名 |
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C18H23NO5S |
分子量 |
365.4 g/mol |
IUPAC名 |
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H23NO5S/c1-13-5-8-15(9-6-13)25(20,21)19-12-11-14-7-10-16(22-2)18(24-4)17(14)23-3/h5-10,19H,11-12H2,1-4H3 |
InChIキー |
NVASHHDMDXQWPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(C(=C(C=C2)OC)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
